molecular formula C16H20N2OS B4041766 2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine

2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine

Cat. No.: B4041766
M. Wt: 288.4 g/mol
InChI Key: IMVHITSNMRVMKK-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a pyrimidine ring substituted with a butylsulfanyl group and a dimethylphenoxy group, making it a unique and versatile molecule in various chemical and biological applications.

Scientific Research Applications

2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the butylsulfanyl intermediate: This step involves the reaction of 2,4-dimethylphenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(2,4-dimethylphenoxy)butane.

    Sulfanylation: The intermediate is then treated with thiourea to introduce the sulfanyl group, resulting in 4-(2,4-dimethylphenoxy)butylsulfanyl.

    Cyclization: Finally, the sulfanyl intermediate undergoes cyclization with a pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom (if present) can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,4-dimethylphenoxy)butyl]pyrimidine: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    2-[4-(2,4-dimethylphenoxy)butylsulfanyl]thiazole: Contains a thiazole ring instead of a pyrimidine ring, which can alter its chemical properties and applications.

    2-[4-(2,4-dimethylphenoxy)butylsulfanyl]benzene:

Uniqueness

2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine is unique due to its combination of a pyrimidine ring with a butylsulfanyl and dimethylphenoxy substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-13-6-7-15(14(2)12-13)19-10-3-4-11-20-16-17-8-5-9-18-16/h5-9,12H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHITSNMRVMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.